molecular formula C13H24O B1595605 Dihydro-beta-ionol CAS No. 3293-47-8

Dihydro-beta-ionol

Cat. No.: B1595605
CAS No.: 3293-47-8
M. Wt: 196.33 g/mol
InChI Key: VSYLEWGIVLSDIY-UHFFFAOYSA-N
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Description

Dihydro-beta-ionol: is a chemical compound with the molecular formula C13H24O 1-Cyclohexene-1-propanol, α,2,6,6-tetramethyl- . This compound is a derivative of ionone, which is a group of compounds known for their pleasant floral aromas. This compound is widely used in the fragrance industry due to its woody and ambery scent with fruity notes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Selective Reduction: One method involves the selective reduction of carbonyl in 5,6-epoxy-5,6-dihydro-beta-irisone using sodium borohydride (NaBH4) and cerium chloride heptahydrate (CeCl3.7H2O).

    Epoxidation Reaction: Another method involves the epoxidation of beta-ionol using m-chlorobenzene performic acid in sodium bicarbonate and methylene dichloride at room temperature.

Industrial Production Methods: The industrial production of dihydro-beta-ionol typically involves large-scale synthesis using the selective reduction method due to its higher yield and purity. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dihydro-beta-ionol can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form more saturated compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones and aldehydes.

    Reduction: More saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Dihydro-beta-ionol is used as an intermediate in the synthesis of other complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential effects on plant-insect interactions. It has been found to have attractant properties for certain herbivores .

Medicine: While not extensively used in medicine, this compound’s derivatives are explored for their potential therapeutic properties.

Industry: The compound is widely used in the fragrance industry due to its pleasant aroma. It is a key ingredient in many perfumes and scented products .

Mechanism of Action

Molecular Targets and Pathways: Dihydro-beta-ionol exerts its effects primarily through its interaction with olfactory receptors. Its molecular structure allows it to bind to specific receptors in the olfactory system, triggering a sensory response that is perceived as a woody and ambery scent .

Comparison with Similar Compounds

    Beta-ionone: Known for its floral, tea-like, and violet-orris scent.

    Alpha-ionone: Another ionone derivative with a different scent profile.

    Methyl ionone: Used in fragrances for its floral and woody notes.

    Iralia: A synthetic ionone derivative with a unique scent.

    Isoraldeine: Another synthetic derivative used in perfumery.

Uniqueness: Dihydro-beta-ionol is unique due to its combination of woody, ambery, and fruity notes, making it a versatile ingredient in the fragrance industry. Its ability to enhance diffusion and blend well with other fragrance components sets it apart from other similar compounds .

Properties

IUPAC Name

4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h11,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYLEWGIVLSDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863146
Record name Dihydro-beta-ionol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white solid with a woody odour
Record name Dihydro-beta-ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/333/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

234.00 °C. @ 760.00 mm Hg
Record name 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in common organic solvents
Record name Dihydro-beta-ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/333/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3293-47-8
Record name Dihydro-β-ionol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3293-47-8
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Record name Dihydro-beta-ionol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexene-1-propanol, .alpha.,2,6,6-tetramethyl-
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Record name Dihydro-beta-ionol
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Record name α,2,6,6-tetramethylcyclohexene-1-propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.962
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Record name DIHYDRO-.BETA.-IONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3T0WG30TW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

38.00 to 40.00 °C. @ 760.00 mm Hg
Record name 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Dihydro-beta-ionone (J. Am. Chem. Soc., 108, 7314 (1986)) is reduced with sodium borohydride in ethanol in the usual fashion to provide 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butanol as a colorless oil. This is coupled with 4-hydroxybenzaldehyde by the method of example 13, and the resulting aldehyde is chain-extended and condensed with glyoxylic acid by the methods of example 1. The title compound is obtained as a colorless solid, mp 99°-101° after recrystallization from hexane-chloroform
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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